4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid
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Overview
Description
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dichlorophenyl derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclohexanecarboxylic acid reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the dichlorophenyl group.
4-(4-Chlorophenyl)cyclohexanecarboxylic acid: A similar compound with a single chlorine substitution.
4-Phenylcyclohexanecarboxylic acid: Lacks chlorine substitutions but has a phenyl group.
Uniqueness
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
95233-38-8 |
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Molecular Formula |
C13H14Cl2O2 |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h5-9H,1-4H2,(H,16,17) |
InChI Key |
WWKAGDQFPBQIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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